2-(4-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-23-11-15(10-21-23)14-6-13(7-20-9-14)8-22-28(25,26)17-4-2-16(3-5-17)27-12-18(19)24/h2-7,9-11,22H,8,12H2,1H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJXTLKKXVVTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide represents a novel class of chemical entities with potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms, efficacy in various biological systems, and potential clinical implications.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- Key Functional Groups :
- Pyrazole ring
- Sulfonamide group
- Phenoxy acetamide moiety
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail specific activities observed in various studies.
Anticancer Activity
Several studies have reported the anticancer potential of compounds containing pyrazole and pyridine derivatives. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
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Mechanism of Action :
- Inhibition of cell proliferation through modulation of the MAPK/ERK pathway .
- Induction of apoptosis in cancer cells via activation of caspases.
- Case Study :
Neuroprotective Effects
The neuroprotective properties of the compound were evaluated through in vitro and in vivo models, particularly focusing on its ability to mitigate neuroinflammation.
-
Mechanism :
- The compound effectively reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells stimulated by lipopolysaccharides (LPS).
- It also inhibited the activation of the NF-kB pathway, which is crucial for inflammatory responses.
- Case Study :
Data Tables
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key optimization strategies include:
- Alkaline conditions for substitution (e.g., using K₂CO₃ in DMF at 80°C to enhance nucleophilic displacement) .
- Catalyst selection : Zeolite Y-H or pyridine can improve condensation efficiency .
- Temperature control : Refluxing in ethanol for 6–8 hours ensures complete reduction of nitro groups using Fe/HCl .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) isolates intermediates with >95% purity .
Basic: How can researchers confirm the structural identity of this compound and its intermediates?
Methodological Answer:
Use a combination of analytical techniques:
- 1H/13C NMR : Assign peaks to verify sulfamoyl, pyrazole, and acetamide moieties .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 457.2) and detect impurities .
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .
- X-ray crystallography (if crystalline): Resolve 3D conformation, as demonstrated for analogous pyrazole-acetamide derivatives .
Advanced: How can contradictory bioactivity data across similar compounds be resolved?
Methodological Answer:
Contradictions often arise from structural nuances. Strategies include:
- Structure-Activity Relationship (SAR) studies : Compare analogs with systematic substitutions (e.g., fluorophenyl vs. methyl groups) to identify critical functional groups .
- Computational modeling : Use PASS software to predict biological potential and molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes .
- Dose-response assays : Validate activity trends across multiple cell lines or enzymatic systems to rule out assay-specific artifacts .
Advanced: What experimental design is recommended for molecular docking studies targeting kinase inhibition?
Methodological Answer:
- Target selection : Prioritize kinases with known pyrazole/sulfonamide interactions (e.g., EGFR, VEGFR2) .
- Docking parameters : Use a grid box covering the ATP-binding pocket (20 ų) and Lamarckian genetic algorithms for conformational sampling .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
- Dynamic simulations : Run 100 ns MD simulations to assess binding stability (RMSD < 2.0 Å) .
Basic: How can stability under varying pH and light conditions be assessed?
Methodological Answer:
- Accelerated stability studies : Incubate the compound at pH 3–9 (37°C, 1 week) and analyze degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; monitor absorbance shifts >5% as instability indicators .
- Storage recommendations : Store at -20°C in amber vials with desiccants to prevent hydrolysis/oxidation .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for aqueous solubility enhancement .
- Salt formation : React with HCl or sodium citrate to form water-soluble salts (test via phase-solubility diagrams) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
Advanced: How can enzyme inhibition mechanisms be elucidated for this compound?
Methodological Answer:
- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry (n) and enthalpy (ΔH) to infer interaction forces .
Basic: What is the initial approach to Structure-Activity Relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Modify substituents on the pyrazole ring (e.g., methyl, fluoro) and phenoxy group .
- Biological screening : Test analogs against standard assays (e.g., antimicrobial disk diffusion, cancer cell viability) .
- Data correlation : Use PCA or cluster analysis to link structural features (e.g., logP, polar surface area) to activity .
Advanced: What challenges arise during scale-up from milligram to gram-scale synthesis?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for intermediates .
- Exothermic reactions : Use jacketed reactors with controlled cooling during condensation steps .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real-time .
Advanced: How does polymorphism impact bioactivity, and how can it be characterized?
Methodological Answer:
- Screening polymorphs : Recrystallize from 5 solvents (e.g., acetone, methanol) and analyze via PXRD/DSC .
- Bioactivity comparison : Test polymorphs in parallel assays; differences >20% in IC₅₀ indicate form-dependent activity .
- Stability ranking : Store polymorphs at 40°C/75% RH for 4 weeks; select the most stable form for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
